molecular formula C10H9FN4O3S2 B2642459 4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide CAS No. 477872-17-6

4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide

Cat. No.: B2642459
CAS No.: 477872-17-6
M. Wt: 316.33
InChI Key: RTPVNMPYVCBERT-UHFFFAOYSA-N
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Description

“4-fluoro-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 477872-17-6 . It has a molecular weight of 316.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN4O3S2/c1-6-9(19-14-12-6)10(16)13-15-20(17,18)8-4-2-7(11)3-5-8/h2-5,15H,1H3,(H,13,16) .


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

  • Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds structurally similar to 4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide. They found that these compounds exhibit useful properties for photodynamic therapy and fluorescence applications, particularly due to their high singlet oxygen quantum yield and good fluorescence properties. This suggests potential applications in cancer treatment using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

  • Kariuki et al. (2022) reported the synthesis of a benzenesulfonic acid derivative with a structure involving a 4-fluorophenyl-5-methyl-1H-1,2,3-triazol-4-yl-1,3,4-thiadiazol unit. This compound exhibited inhibitory effects on the growth of Listeria monocytogenes and Escherichia coli, comparable to antibiotics like ampicillin and vancomycin. This indicates potential antimicrobial applications for compounds with similar structures (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).

Spectroscopic and Aggregation Properties

  • Matwijczuk et al. (2016) studied the spectroscopic properties of compounds, including 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, in various solvents. They found that these compounds exhibit aggregation-induced fluorescence effects, suggesting potential use in material sciences and analytical chemistry for detecting molecular aggregation (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Textile Industry Applications

  • Mohamed et al. (2020) developed thiazole azodyes containing sulfonamide moieties for use in the textile industry. These dyes, related in structure to the compound , were used for dyeing and UV protection finishing of cotton fabrics, demonstrating their potential in textile manufacturing (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word for it is “Warning” according to the safety information .

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-4-methylthiadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O3S2/c1-6-9(19-14-12-6)10(16)13-15-20(17,18)8-4-2-7(11)3-5-8/h2-5,15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPVNMPYVCBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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